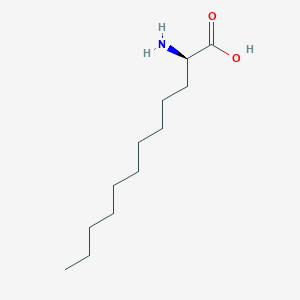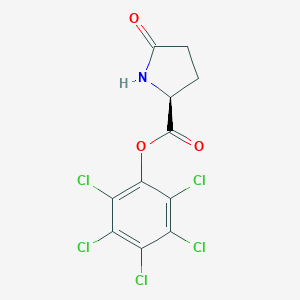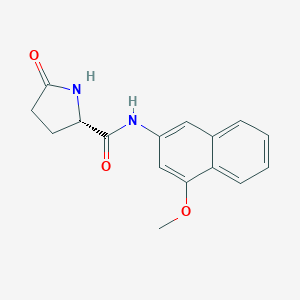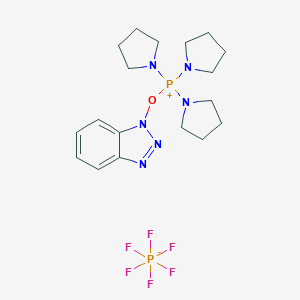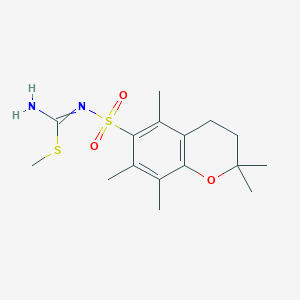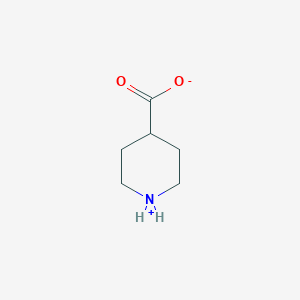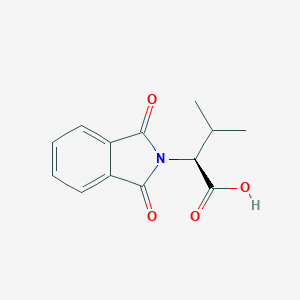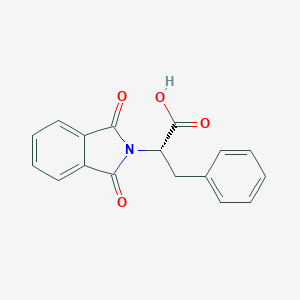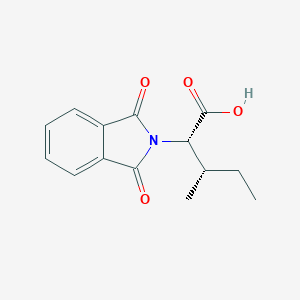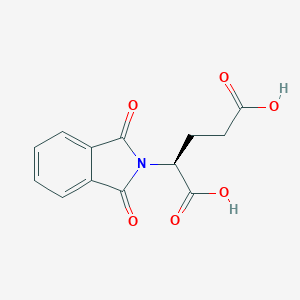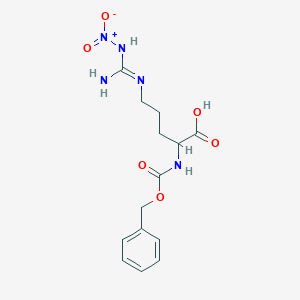
Z-Arg(NO2)-OH
Vue d'ensemble
Description
Z-Arg(NO2)-OH, also known as N-alpha-Carbobenzyloxy-Ng-nitro-L-arginine or Cbz-Arg(NO2)-OH, is a derivative of the amino acid arginine . It is primarily used in biochemical and pharmaceutical research .
Synthesis Analysis
Z-Arg(NO2)-OH is commonly used in peptide synthesis . Its mechanism of action involves its ability to react with other amino acids to form peptide bonds, which are essential for the synthesis of proteins and peptides .Molecular Structure Analysis
The molecular formula of Z-Arg(NO2)-OH is C14H19N5O6 . The exact mass is 353.133545 .Chemical Reactions Analysis
Z-Arg(NO2)-OH is used in the field of biochemistry for its ability to react with other amino acids to form peptide bonds .Physical And Chemical Properties Analysis
Z-Arg(NO2)-OH has a molecular weight of 353.3 . It is soluble in water or 1% acetic acid . The compound should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
1. Protease Substrate Design and Validation
Specific Scientific Field
Biochemistry and enzymology
Z-Arg(NO2)-OH
is a peptide substrate designed for monitoring the activity of cathepsin B, a lysosomal cysteine protease. Cathepsin B plays essential roles in protein degradation and cellular homeostasis. Importantly, its activity occurs both in acidic lysosomes and at neutral pH in the cytosol, nuclei, and extracellular locations .
Methods and Experimental Procedures
Results and Outcomes
- In neuronal and glial cells, Z-Nle-Lys-Arg-AMC correlated with cathepsin B protein abundance, validating its utility in cellular studies .
2. Enzyme Substrate in Biochemical Studies
Specific Scientific Field
Molecular biology and biochemistry
Z-Arg(NO2)-OH
(also known as Z-Arg-OBzl(p-NO2) hydrobromide ) serves as a research peptide commonly used as an enzyme substrate in various biochemical studies. Its ability to mimic specific enzymatic reactions makes it valuable for investigating enzyme kinetics and mechanisms .
Methods and Experimental Procedures
Results and Outcomes
These applications highlight the versatility and significance of Z-Arg(NO2)-OH in scientific research. Whether in protease studies or broader biochemical investigations, this compound contributes valuable insights to our understanding of biological processes.
Yoon, M. C., Phan, V., Podvin, S., Mosier, C., O’Donoghue, A. J., & Hook, V. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(8), 2289–2300. Read Online Biosynth. (n.d.). SRB-3157 | Z-Arg-OBzl(p-NO2) hydrobromide. Link
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCSFNCKORLQG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Arg(NO2)-OH | |
CAS RN |
2304-98-5 | |
| Record name | N5-[Imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-[imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



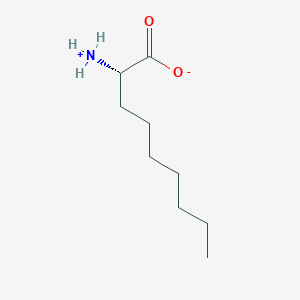
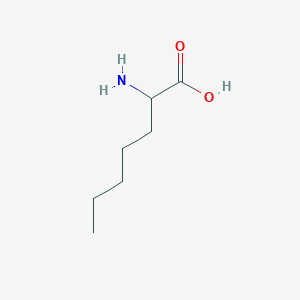
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
